molecular formula C10H9ClF2O B2408336 1-Chloro-1,1-difluoro-4-phenylbutan-2-one CAS No. 145299-85-0

1-Chloro-1,1-difluoro-4-phenylbutan-2-one

Cat. No. B2408336
CAS RN: 145299-85-0
M. Wt: 218.63
InChI Key: SZMFMSBWDKHDTJ-UHFFFAOYSA-N
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Description

1-Chloro-1,1-difluoro-4-phenylbutan-2-one is a chemical compound with the molecular formula C10H9ClF2O. It has a molecular weight of 218.63 . The IUPAC name for this compound is 1-chloro-1,1-difluoro-4-phenylbutan-2-one .


Molecular Structure Analysis

The InChI code for 1-Chloro-1,1-difluoro-4-phenylbutan-2-one is 1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 .

Scientific Research Applications

Applications in Electrolyte Additives

1-Chloro-1,1-difluoro-4-phenylbutan-2-one and related compounds have been explored for their potential as electrolyte additives in lithium-ion batteries. A study by Kubota et al. (2012) found that 1,1-difluoro-1-alkenes bearing aryl groups, including a compound similar to 1-Chloro-1,1-difluoro-4-phenylbutan-2-one, can induce favorable solid electrolyte interphase (SEI) formation, thereby enhancing battery performance (Kubota et al., 2012).

Pyrolysis and Elimination Kinetics

Research on the pyrolysis of related chloroketones, including 4-chloro-1-phenylbutan-1-one, has shown that the carbonyl group can play a significant role in the rate of pyrolysis, as investigated by Chuchani and Dominguez (1983) (Chuchani & Dominguez, 1983). Additionally, a theoretical study by Mora et al. (2011) on similar chloroalkanes helped understand the mechanisms of dehydrochlorination reactions (Mora et al., 2011).

Chemical Synthesis and Structural Analysis

In the realm of chemical synthesis and structural analysis, there's considerable interest in compounds structurally akin to 1-Chloro-1,1-difluoro-4-phenylbutan-2-one. For example, Shen De-long (2007) synthesized 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, showcasing the utility of these compounds in organic synthesis (Shen De-long, 2007). Similarly, Balaraman et al. (2016) discussed the synthesis of halogenated ketones and alkenes with potential applications in various chemical reactions (Balaraman et al., 2016).

Liquid Crystal Research

In the field of liquid crystals, Jankowiak et al. (2008) investigated compounds similar to 1-Chloro-1,1-difluoro-4-phenylbutan-2-one for their electro-optical properties, demonstrating the relevance of such compounds in advanced materials research (Jankowiak et al., 2008).

properties

IUPAC Name

1-chloro-1,1-difluoro-4-phenylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMFMSBWDKHDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,1-difluoro-4-phenylbutan-2-one

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